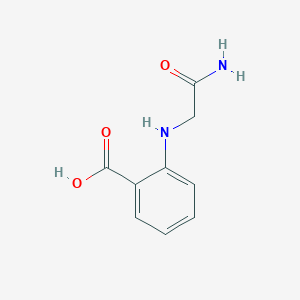

Aminoethanoyl-p-aminobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-アミノベンゾイルグリシンは、芳香族ベンゼン環にアミノ基とカルボキシル基の両方の官能基が結合した有機化合物です。この化合物は、生化学、化学、工業など、さまざまな分野で応用が知られているパラアミノ安息香酸と構造的に関連しています。

準備方法

合成経路と反応条件

4-アミノベンゾイルグリシンは、いくつかの方法で合成できます。一般的な方法の1つは、メチル-4-ホルミルベンゾエートを塩素化してメチル-4-クロロホルミルベンゾエートを生成し、続いてアミド化してメチル-4-カルバモイルベンゾエートを得る方法です。 最後のステップでは、水溶液中でホフマン反応を行い、目的の化合物を生成します .

工業生産方法

工業的な環境では、4-アミノベンゾイルグリシンの製造は、ジメチルターフタレート合成の副産物であるメチル-4-ホルミルベンゾエートの使用を伴うことがよくあります。 このプロセスには、塩素化、アミド化、ホフマン反応のステップが含まれており、高純度の製品を得るために不純物の除去が保証されます .

化学反応の分析

反応の種類

4-アミノベンゾイルグリシンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するキノンを生成するように酸化することができます。

還元: 還元反応は、ニトロ基をアミノ基に変換できます。

置換: 芳香環上で求電子置換反応が起こる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と過酸化水素(H₂O₂)などがあります。

還元: 水素ガス(H₂)をパラジウム触媒(Pd/C)の存在下で使用することがよくあります。

置換: 求電子置換反応は通常、酸性条件と硫酸(H₂SO₄)などの試薬を必要とします。

主要な生成物

これらの反応から生成される主要な生成物には、4-アミノベンゾイルグリシンのさまざまな置換誘導体(ニトロ、アミノ、ヒドロキシル誘導体など)が含まれます .

科学的研究の応用

4-アミノベンゾイルグリシンは、科学研究で幅広い用途を持っています。

化学: より複雑な有機分子の合成のためのビルディングブロックとして役立ちます。

生物学: この化合物は、酵素相互作用や代謝経路に関する研究に使用されています。

作用機序

4-アミノベンゾイルグリシンの作用機序には、さまざまな分子標的や経路との相互作用が関与しています。たとえば、ジヒドロプテロエートシンターゼ(DHPS)酵素に対してパラアミノ安息香酸と競合することにより、葉酸合成経路を阻害することができます。 この阻害は、葉酸の産生減少につながり、DNA合成と細胞分裂に影響を与えます .

類似の化合物との比較

4-アミノベンゾイルグリシンは、次のような他の類似の化合物と比較できます。

パラアミノ安息香酸(PABA): 両方の化合物は類似の構造的特徴を共有していますが、特定の官能基と用途が異なります。

アミノサリチル酸: この化合物は、葉酸合成経路も標的としていますが、特に結核の治療において異なる治療上の用途を持っています.

ベンゾカイン: パラアミノ安息香酸の誘導体であるベンゾカインは、局所麻酔薬として使用され、異なる薬理学的特性を持っています.

結論

4-アミノベンゾイルグリシンは、さまざまな科学分野で重要な応用を持つ汎用性の高い化合物です。その独特の化学的性質と相互作用は、化学、生物学、医学、工業の研究者にとって貴重な研究対象となっています。

類似化合物との比較

Aminoethanoyl-p-aminobenzoic acid can be compared with other similar compounds such as:

Para-aminobenzoic acid (PABA): Both compounds share similar structural features but differ in their specific functional groups and applications.

Aminosalicylic acid: This compound also targets the folate synthesis pathway but has different therapeutic applications, particularly in the treatment of tuberculosis.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and interactions make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

特性

CAS番号 |

7496-53-9 |

|---|---|

分子式 |

C9H10N2O3 |

分子量 |

194.19 g/mol |

IUPAC名 |

2-[(2-amino-2-oxoethyl)amino]benzoic acid |

InChI |

InChI=1S/C9H10N2O3/c10-8(12)5-11-7-4-2-1-3-6(7)9(13)14/h1-4,11H,5H2,(H2,10,12)(H,13,14) |

InChIキー |

KUOJUHNHROAKAP-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C(=O)O)NCC(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Benzyloxy)cyclobutyl]methanamine](/img/structure/B12284529.png)

![(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide](/img/structure/B12284563.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)-](/img/structure/B12284577.png)